N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}furan-2-carboxamide
Description
The compound N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}furan-2-carboxamide is a heterocyclic organic molecule featuring a pyrrole ring substituted with methyl, sulfonyl, and propyl groups, coupled with a furan-carboxamide moiety. Its characterization likely relies on crystallographic methods, as inferred from the prominence of SHELX-based refinement tools in structural analysis of similar compounds .
Properties
Molecular Formula |
C21H24N2O4S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propylpyrrol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C21H24N2O4S/c1-5-12-23-16(4)15(3)19(20(23)22-21(24)18-7-6-13-27-18)28(25,26)17-10-8-14(2)9-11-17/h6-11,13H,5,12H2,1-4H3,(H,22,24) |
InChI Key |
STXDHCWMKIFOHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=C1NC(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan and pyrrole intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the furan ring can be synthesized through a cyclization reaction, while the pyrrole ring can be formed via a condensation reaction. The final step involves the sulfonylation of the pyrrole ring and the coupling of the furan ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can introduce various functional groups into the furan or pyrrole rings, leading to a wide range of derivatives.
Scientific Research Applications
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}furan-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it a valuable tool for biochemical studies.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to modulate specific molecular targets makes it a candidate for drug discovery.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features and Analogues:
The compound’s core structure aligns with sulfonamide-substituted pyrrole derivatives, which are known for their bioactivity (e.g., kinase inhibition). Below is a comparative analysis based on structural analogues:
Crystallographic Insights:
The SHELX software suite (e.g., SHELXL, SHELXS) has been instrumental in refining the crystal structures of sulfonamide-containing compounds . For instance:
- SHELXL enables precise modeling of sulfonyl and carboxamide groups, critical for understanding conformational stability .
Biological Activity
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyrrole ring, a sulfonamide group, and various substituents that contribute to its chemical reactivity and biological interactions. The compound's molecular formula is with a molecular weight of approximately 440.6 g/mol.
Structural Characteristics
The structural characteristics of this compound include:
- Pyrrole Ring : A five-membered ring that contributes to the compound's aromatic properties.
- Sulfonamide Group : Enhances the compound's ability to interact with various biological targets.
- Furan Moiety : Adds to the complexity and potential reactivity of the compound.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity . Studies have shown that compounds with similar structural features often demonstrate effectiveness against a range of bacterial and fungal pathogens. The sulfonamide group is believed to play a crucial role in this activity by inhibiting bacterial enzymes involved in cell wall synthesis.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. For instance, derivatives of similar structures have shown significant cytotoxic effects against multiple cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). Notable findings include:
These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in cellular processes, leading to apoptosis in cancer cells.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at various phases, particularly the S phase, which is critical for DNA synthesis.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancerous cells, promoting programmed cell death.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of various derivatives, it was found that compounds with similar structures exhibited IC50 values ranging from 0.01 µM to 42 µM against different cancer cell lines. This highlights the potential of modifying the structure to enhance biological activity.
Study 2: Antimicrobial Screening
Another research effort focused on antimicrobial screening revealed that derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group was crucial for this activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
